molecular formula C16H13F B14557532 2-Fluoro-9,10-dimethylanthracene CAS No. 62209-82-9

2-Fluoro-9,10-dimethylanthracene

Cat. No.: B14557532
CAS No.: 62209-82-9
M. Wt: 224.27 g/mol
InChI Key: JLZCLDXVPWXXJL-UHFFFAOYSA-N
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Description

2-Fluoro-9,10-dimethylanthracene is a specialized polycyclic aromatic hydrocarbon (PAH) intended for research applications. This compound is of significant interest in the development of advanced organic electronic materials. The incorporation of a fluorine atom at the 2-position and methyl groups at the 9,10-positions is a strategic modification; fluorine is known to enhance the electron affinity and photostability of organic molecules, while the bulky methyl groups help to suppress detrimental π-π stacking in the solid state, which can lead to fluorescence quenching . As a result, researchers can investigate this compound as a potential deep-blue emitter in organic light-emitting diodes (OLEDs) . Furthermore, based on studies of its close analog, 9,10-dimethylanthracene, this compound may serve as a chemical actinometer in photochemical studies, particularly for determining rate constants in singlet molecular oxygen reactions . The electron-withdrawing nature of the fluorine substituent can also make this compound a valuable building block for designing more complex fluorinated scaffolds for use as fluorescent probes or sensors, where perturbations in its photoinduced electron transfer (PeT) processes can signal molecular recognition events . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62209-82-9

Molecular Formula

C16H13F

Molecular Weight

224.27 g/mol

IUPAC Name

2-fluoro-9,10-dimethylanthracene

InChI

InChI=1S/C16H13F/c1-10-13-5-3-4-6-14(13)11(2)16-9-12(17)7-8-15(10)16/h3-9H,1-2H3

InChI Key

JLZCLDXVPWXXJL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=CC2=C(C3=CC=CC=C13)C)F

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization Techniques

Electronic Absorption and Emission Spectroscopy for Optical Fingerprinting

The optical properties of 2-Fluoro-9,10-dimethylanthracene are defined by its electronic absorption and emission spectra. The substitution of a fluorine atom at the 2-position and methyl groups at the 9- and 10-positions on the anthracene (B1667546) core influences its electronic structure. vulcanchem.com This alteration is expected to cause a shift in the absorption and emission maxima when compared to the parent compound, 9,10-dimethylanthracene (B165754). vulcanchem.comrsc.org

The absorption spectrum of 9,10-disubstituted anthracenes is generally not significantly affected by the nature of the substituents. rsc.org For instance, studies on 9,10-dimethylanthracene (DMA) show distinct absorption bands in the UV-Vis region. researchgate.net In the case of this compound, the introduction of the electronegative fluorine atom is predicted to have a more pronounced effect on its fluorescence properties than on its absorption. vulcanchem.comrsc.org The electron-withdrawing nature of fluorine can modify the electronic transitions, potentially leading to red-shifted emission maxima. vulcanchem.com

Derivatives of 9,10-disubstituted anthracenes are known for their high fluorescence quantum yields. rsc.orgnih.gov For example, 9,10-dimethylanthracene itself has a fluorescence quantum yield of approximately 70%. rsc.org The specific quantum yield for this compound is not explicitly documented in the provided results, but the general trend for such substitutions suggests it would be a highly emissive compound. The table below summarizes the expected optical properties based on analogous compounds.

Table 1: Expected Optical Properties of this compound

Property Expected Characteristic Basis of Estimation
Absorption Maxima (λ_max) Similar to 9,10-dimethylanthracene, with slight shifts. Studies on various 9,10-disubstituted anthracenes. rsc.orgresearchgate.net
Emission Maxima (λ_em) Red-shifted compared to non-fluorinated analogs. vulcanchem.com Electron-withdrawing effect of the fluorine atom. vulcanchem.com

| Fluorescence Quantum Yield | High, likely in the range of other 9,10-disubstituted anthracenes. | Known high quantum yields of similar compounds. rsc.org |

Time-Resolved Fluorescence Spectroscopy for Excited State Dynamics

Time-resolved fluorescence spectroscopy is a powerful tool for investigating the excited-state dynamics of fluorescent molecules like this compound. This technique provides insights into processes such as exciton (B1674681) diffusion, excimer formation, and excited-state symmetry breaking. nih.govrsc.orgrsc.org For anthracene derivatives, substitutions at the 9 and 10 positions can significantly alter these dynamics. rsc.org

In related systems, such as 9,10-dicyanoanthracene (B74266) derivatives, excited-state symmetry breaking has been observed, particularly in polar solvents. nih.govrsc.org This phenomenon, where the electronic excitation localizes on one part of the molecule, is influenced by the nature and length of the substituents. nih.govrsc.org While specific data for this compound is not available, the presence of the fluorine atom could induce a dipole moment that influences its excited-state behavior in different solvent environments.

Furthermore, studies on 9,10-diphenylanthracene (B110198) (DPA) nanoaggregates have revealed complex exciton-excimer dynamics. rsc.org The formation of excimers, which are excited-state dimers, can lead to red-shifted emission. rsc.org The bulky substituents in DPA hinder photocycloaddition, a reaction that 9,10-dimethylanthracene can undergo at high concentrations. rsc.org The methyl groups in this compound are less bulky than phenyl groups, suggesting that concentration-dependent effects on its excited-state dynamics might be observable.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the precise structural confirmation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule. uchile.clruc.dk

For the parent compound, 9,10-dimethylanthracene, the ¹H NMR spectrum shows characteristic signals for the methyl protons and the aromatic protons. chemicalbook.com The ¹³C NMR spectrum provides distinct resonances for the methyl carbons and the various aromatic carbons within the anthracene framework. chemicalbook.comnih.gov

Table 2: Predicted NMR Spectral Features for this compound

Nucleus Predicted Chemical Shift Range (ppm) Key Features
¹H Aromatic: ~7.0 - 8.5, Methyl: ~2.5 - 3.0 H-F coupling for protons near the fluorine atom.

| ¹³C | Aromatic: ~120 - 140, Methyl: ~14 - 20 | Large C-F coupling for C-2; smaller couplings for adjacent carbons. |

X-ray Crystallography for Single Crystal Structure Determination and Solid-State Packing Analysis

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not detailed in the search results, data for the parent compound, 9,10-dimethylanthracene, and other derivatives offer valuable insights. nih.govresearchgate.net

Analysis of related structures, like 9,10-bis(2,6-difluorophenyl)anthracene, reveals how bulky and fluorinated substituents dictate the molecular conformation and solid-state packing. researchgate.net A detailed X-ray crystallographic study of this compound would precisely determine its molecular dimensions and how the fluorine and methyl substituents cooperatively influence the crystal packing arrangement.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Functional Group Analysis

The IR spectrum of the parent 9,10-dimethylanthracene shows characteristic bands for C-H stretching of the aromatic and methyl groups, as well as aromatic C=C stretching vibrations. nist.govnist.gov A key distinguishing feature in the IR spectrum of this compound would be the C-F stretching vibration, which is expected to appear in the region of 1100-1200 cm⁻¹. vulcanchem.com This band would be absent in the spectrum of 9,10-dimethylanthracene.

Raman spectroscopy would provide complementary information, particularly regarding the vibrations of the aromatic rings. Differences in the Raman spectra between polymorphs of related compounds like 9,10-diphenylanthracene have been observed, highlighting the sensitivity of this technique to the crystal structure. mdpi.com

Table 3: Expected Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopic Technique
Aromatic C-H Stretch ~3000 - 3100 IR, Raman
Aliphatic C-H Stretch ~2850 - 3000 IR, Raman
Aromatic C=C Stretch ~1400 - 1600 IR, Raman

| C-F Stretch | ~1100 - 1200 | IR |

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Pattern Confirmation

High-Resolution Mass Spectrometry (HRMS) is a crucial analytical technique for confirming the elemental composition and molecular weight of a compound with high accuracy. For this compound, HRMS would provide the exact mass of the molecular ion, C₁₆H₁₃F⁺.

The monoisotopic mass of this compound is calculated to be 224.100129 g/mol . epa.gov HRMS analysis would be expected to yield a molecular ion peak at or very close to this value, confirming the molecular formula. vulcanchem.com

In addition to the molecular ion, the mass spectrum would show a characteristic fragmentation pattern. The fragmentation would likely involve the loss of methyl groups (CH₃) and potentially the fluorine atom. The fragmentation pattern of the parent 9,10-dimethylanthracene serves as a useful comparison. nist.gov The precise masses of the fragment ions, as determined by HRMS, would further corroborate the structure of the molecule.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
9,10-dimethylanthracene
9,10-dicyanoanthracene
9,10-diphenylanthracene
9,10-bis(2,6-difluorophenyl)anthracene
9-methylanthracene (B110197)

Reactivity and Chemical Transformations of 2 Fluoro 9,10 Dimethylanthracene

Diels-Alder Cycloaddition Reactions

The anthracene (B1667546) core is a classic diene for [4+2] cycloaddition reactions, typically occurring at the 9,10-positions. masterorganicchemistry.com This reactivity is driven by the formation of a more stable benzenoid system in the product. The presence of a fluorine atom at the 2-position is expected to influence the rate and regioselectivity of these reactions due to its electron-withdrawing nature.

Reaction with Singlet Oxygen (¹O₂) and Endoperoxide Formation

Anthracene derivatives are known to react with singlet oxygen in a [4+2] cycloaddition to form endoperoxides. nih.govacs.org This reaction is a hallmark of the anthracene framework and is anticipated to proceed readily with 2-Fluoro-9,10-dimethylanthracene. The photosensitized oxidation of the parent compound, 9,10-dimethylanthracene (B165754), with singlet oxygen in acetonitrile (B52724) has been shown to yield the corresponding 9,10-endoperoxide as the sole product. acs.org The rate of this reaction is dependent on the initial concentration of the anthracene derivative, the light intensity, and the amount of the photosensitizer. acs.org

Table 1: Reactivity of Anthracene Derivatives with Singlet Oxygen

Anthracene DerivativeProductReaction ConditionsReference
9,10-Dimethylanthracene9,10-Dimethylanthracene-9,10-endoperoxidePhotosensitized oxidation in acetonitrile acs.org
AnthraceneAnthracene-9,10-endoperoxidePhotooxygenation rsc.org
9,10-Dibutoxyanthracene9,10-Dibutoxyanthracene-endoperoxideIrradiation in the presence of air researchgate.net
Anthracene-functionalized compoundsEndoperoxide intermediatesLaser irradiation nih.gov

Photodimerization and Reversible Thermal Cycloreversion

Upon exposure to UV light, anthracene and its derivatives can undergo a [4+4] photodimerization reaction. nih.gov This process leads to the formation of a dimer linked at the 9,10-positions of the two anthracene units. For 2-substituted anthracenes, a mixture of syn- and anti-photodimers can be formed. nih.gov The regioselectivity of this dimerization can be controlled using supramolecular templates. nih.gov

A significant feature of these photodimers is their ability to undergo reversible thermal cycloreversion, regenerating the monomeric anthracene derivatives. rsc.orgacs.org This property makes them interesting for applications in materials science, such as in the development of self-healing polymers and fluorescent crack sensors. rsc.orgacs.org While direct studies on the photodimerization of this compound are not available, it is expected to exhibit this behavior, forming a photodimer that can revert to the monomer upon heating. The thermal stability of the dimer and the kinetics of the cycloreversion will be influenced by the fluorine substituent.

Table 2: Photodimerization of Substituted Anthracenes

Anthracene DerivativeDimerization Product(s)Key FeaturesReference
2-Substituted Anthracenessyn- and anti-PhotodimersRegioselectivity can be controlled nih.gov
9-AnthraldehydeCyclooctane-type dimerUsed to prepare crack-sensing polymers rsc.org
9-Anthracenecarboxylic acidCyclooctane-type dimerUsed to prepare crack-sensing polymers rsc.org
Anthracene-containing thiol-ene networksDimer crosslinksThermally reversible networks acs.org

Electrophilic Aromatic Substitution Patterns on the Fluorinated Anthracene Core

The anthracene nucleus is more reactive towards electrophilic substitution than benzene (B151609). libretexts.org Reactions typically occur at the 9- and 10-positions due to the higher stability of the resulting carbocation intermediates (arenium ions). youtube.comquora.com The presence of a fluorine atom at the 2-position, being an electron-withdrawing group, is expected to deactivate the aromatic system towards electrophilic attack to some extent.

Oxidation and Reduction Pathways

The oxidation of polycyclic aromatic hydrocarbons can proceed through various mechanisms, including metabolic activation in biological systems and chemical oxidation. asm.orgnih.gov The metabolism of the parent compound, 9,10-dimethylanthracene, has been studied and involves the formation of hydroxylated and dihydrodiol metabolites. nih.gov The introduction of a fluorine atom, due to its high electronegativity, generally increases the resistance of polycyclic aromatic hydrocarbons to aerial oxidation by lowering the energy of the highest occupied molecular orbital (HOMO). oup.com

Reduction of polycyclic aromatic hydrocarbons can also occur, often under anaerobic conditions by microbial degradation pathways. asm.org These processes typically involve initial activation reactions followed by ring reduction. asm.org The presence of a fluorine atom on the anthracene core of this compound would likely influence the reduction potential and the regioselectivity of such reactions.

Derivatization and Further Functionalization Strategies at Remaining Sites

The this compound molecule offers several sites for further derivatization, allowing for the synthesis of more complex structures with tailored properties. Functionalization can be envisioned at the remaining unsubstituted positions on the aromatic rings (1, 3, 4, 5, 6, 7, and 8). Strategies for such derivatizations could include further electrophilic aromatic substitution reactions, as discussed previously, or metal-catalyzed cross-coupling reactions. For instance, the synthesis of substituted anthracenes has been achieved through rhodium-catalyzed oxidative benzannulation and palladium-catalyzed C-H activation/bis-cyclization reactions. acs.org

Furthermore, the fluorine atom itself could potentially be displaced through nucleophilic aromatic substitution, although this typically requires harsh conditions or the presence of strong electron-withdrawing groups. The methyl groups at the 9 and 10 positions could also be functionalized through radical reactions, although this might be less selective.

Studies on Chemo- and Regioselectivity in Chemical Reactions

Chemoselectivity and regioselectivity are crucial aspects of the chemical transformations of substituted anthracenes. nih.govchemtube3d.com In the context of this compound, these selectivities will be governed by the interplay of the electronic effects of the fluorine atom and the methyl groups, as well as steric factors.

In Diels-Alder reactions, the 9,10-positions are the most likely sites of attack, but the rate of reaction will be modulated by the electron-withdrawing fluorine. masterorganicchemistry.com For electrophilic aromatic substitution, a competition between substitution at the highly activated 9,10-positions (if available) and the positions directed by the fluorine atom would be expected. The regioselectivity of such reactions can often be controlled by the choice of reagents and reaction conditions. libretexts.org For example, in the Diels-Alder reactions of 9-substituted anthracenes, the regioselectivity (ortho vs. meta) is influenced by the nature of the substituent and the dienophile. orientjchem.org Similarly, the regioselectivity of functionalization on the terminal rings of anthracenes can be controlled by installing electron-donating groups. researchgate.netnih.gov

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Ground and Excited State Properties

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have become invaluable tools for predicting the electronic structure and properties of molecules in both their ground and electronically excited states. rsc.org For 2-Fluoro-9,10-dimethylanthracene, DFT calculations can elucidate the influence of the fluorine and methyl substituents on the geometry and electronic landscape of the anthracene (B1667546) core.

In the ground state, DFT calculations can determine optimized molecular geometries, including bond lengths and angles. These calculations often show that the anthracene core remains largely planar, with the substituents causing minor distortions. The fluorine atom, being highly electronegative, induces a dipole moment and alters the charge distribution across the aromatic system.

For excited state properties, TD-DFT is employed to calculate vertical excitation energies, which correspond to absorption maxima, and to understand the nature of the electronic transitions (e.g., π-π*). rsc.org These calculations can reveal how fluorination and methylation affect the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn dictates the photophysical behavior of the molecule. For instance, TD-DFT can predict shifts in the absorption and emission spectra compared to the parent anthracene molecule.

Prediction of Electronic and Photophysical Parameters (e.g., Absorption/Emission Maxima, Quantum Yields, Lifetimes)

Theoretical calculations are instrumental in predicting the key photophysical parameters of this compound. TD-DFT is a primary method for calculating the absorption and emission wavelengths. rsc.org By determining the energy difference between the ground state (S₀) and the first excited singlet state (S₁), the approximate position of the main absorption and fluorescence bands can be estimated.

While direct and precise prediction of fluorescence quantum yields and lifetimes from first principles is challenging, theoretical calculations provide insights into the factors that govern these properties. For example, calculations can estimate the rates of radiative (fluorescence) and non-radiative decay pathways. A higher calculated rate of intersystem crossing (ISC) from the S₁ state to a triplet state (T₁) would suggest a lower fluorescence quantum yield. For similar anthracene derivatives, non-symmetric substitution has been shown to lead to high fluorescence quantum yields, reaching up to 0.7 in solution and 0.9 in a polymer host. rsc.org However, this substitution can also increase the intersystem crossing rate. rsc.org

The following table summarizes the types of photophysical parameters that can be predicted for this compound using computational methods.

ParameterComputational MethodSignificance
Absorption Maximum (λ_abs) TD-DFTPredicts the wavelength of maximum light absorption.
Emission Maximum (λ_em) TD-DFT (with excited state geometry optimization)Predicts the wavelength of maximum fluorescence.
Fluorescence Quantum Yield (Φ_f) Calculation of radiative and non-radiative decay ratesIndicates the efficiency of the fluorescence process.
Fluorescence Lifetime (τ_f) Calculation of the radiative decay rateRepresents the average time the molecule spends in the excited state.

Molecular Dynamics (MD) Simulations for Aggregation Behavior and Molecular Packing

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules. For this compound, MD simulations can provide valuable insights into its aggregation behavior in solution and the molecular packing in the solid state. These simulations model the interactions between multiple molecules over time, governed by a force field that describes the potential energy of the system.

In solution, MD simulations can predict whether molecules of this compound tend to self-assemble or remain as isolated monomers. This is crucial for understanding concentration-dependent effects on its photophysical properties, such as the formation of non-fluorescent aggregates or excimers. For related anthracene systems, MD simulations have been used to study aggregation and the influence of factors like temperature. nih.gov

In the context of materials science, MD simulations can model the molecular packing in a thin film or crystal. The arrangement of molecules, including their orientation and intermolecular distances, significantly impacts the material's electronic properties, such as charge transport. The simulations can reveal the presence of ordered domains or an amorphous structure.

Analysis of Intermolecular Interactions (e.g., π-π Stacking, C-H...π Interactions, Halogen Bonding)

The solid-state properties of molecular materials are largely dictated by the nature and strength of intermolecular interactions. For this compound, several types of non-covalent interactions are expected to play a role:

π-π Stacking: The planar aromatic rings of the anthracene core can stack on top of each other. The geometry of this stacking (e.g., face-to-face, slipped-stack) influences the electronic coupling between adjacent molecules, which is critical for charge transport.

Halogen Bonding: The fluorine atom can participate in halogen bonding, where it acts as an electrophilic region (the σ-hole) and interacts with a nucleophilic site on an adjacent molecule. While fluorine is the least polarizable halogen, these interactions can still influence molecular self-assembly.

Computational methods, often in conjunction with X-ray crystallography data of analogous compounds, can be used to identify and quantify these interactions. For instance, the substitution of fluorine has been suggested to reduce π-π stacking distances in comparison to non-fluorinated polycyclic aromatic hydrocarbons (PAHs), which could lead to enhanced crystalline order. vulcanchem.com

Theoretical Insights into Charge Transport Characteristics in Condensed Phases

The ability of a material to transport electrical charge is fundamental to its application in electronic devices. For organic semiconductors like this compound, theoretical calculations can provide crucial insights into their charge transport characteristics. These calculations typically focus on two key parameters:

Reorganization Energy (λ): This is the energy required to deform the geometry of a molecule when it gains or loses an electron. A lower reorganization energy is generally desirable for efficient charge transport as it indicates a smaller barrier for charge hopping between molecules.

Electronic Coupling (Transfer Integral, t): This parameter quantifies the strength of the electronic interaction between adjacent molecules in the solid state. A larger electronic coupling facilitates more efficient charge transfer.

DFT calculations can be used to compute the reorganization energy for both hole (cation) and electron (anion) transport. The electronic coupling is highly dependent on the molecular packing and can be calculated for different dimer configurations obtained from MD simulations or crystal structure predictions. By combining these parameters, theoretical models can estimate the charge mobility of the material. For similar non-symmetric 9,10-diphenylanthracene (B110198) derivatives, very high hole drift mobilities have been achieved in solution-processed amorphous films. rsc.org

Rational Design and Optimization of Anthracene Derivatives for Specific Applications

The computational tools and principles discussed in the preceding sections form the basis for the rational design and optimization of anthracene derivatives for a wide range of applications. nih.gov By systematically modifying the molecular structure and computationally screening the resulting properties, researchers can identify promising candidates before engaging in potentially time-consuming and expensive synthesis. nih.gov

For instance, in the development of materials for organic light-emitting diodes (OLEDs), computational chemistry can be used to:

Tune the emission color by introducing electron-donating or electron-withdrawing groups to modify the HOMO-LUMO gap. researchgate.netbeilstein-journals.org

Enhance the fluorescence quantum yield by designing molecules with rigid structures that minimize non-radiative decay pathways. mdpi.com

Improve charge injection and transport by optimizing the reorganization energy and intermolecular electronic coupling.

Similarly, for applications in organic field-effect transistors (OFETs), the focus would be on designing molecules that pack in a way that maximizes electronic coupling and promotes efficient charge transport. researchgate.netbeilstein-journals.org The systematic modification of side chains on anthracene derivatives has been shown to be a viable strategy for fine-tuning their properties for specific purposes. nih.gov

Advanced Applications in Materials Science and Chemical Sensing

Organic Electronics and Optoelectronic Materials

Anthracene (B1667546) derivatives are a cornerstone in the development of organic electronics due to their high fluorescence quantum yields and charge-carrying capabilities. Fluorination is a common strategy to enhance material stability and tune energy levels. While this suggests potential for 2-Fluoro-9,10-dimethylanthracene, specific studies are not available in the current body of scientific literature.

In the field of OLEDs, anthracene-based molecules are frequently employed as blue-emitting dopants or as host materials in the emissive layer. The introduction of a fluorine atom can lower the LUMO (Lowest Unoccupied Molecular Orbital) and HOMO (Highest Occupied Molecular Orbital) energy levels, which can be beneficial for charge injection and transport. The methyl groups at the 9 and 10-positions can help prevent concentration quenching by sterically hindering intermolecular π–π stacking.

Despite these favorable theoretical attributes, a comprehensive search of research literature reveals no specific studies where this compound has been synthesized and evaluated as either a deep-blue emitter or a host material in OLED devices. Research in this area tends to focus on other derivatives of anthracene.

The performance of an Organic Field-Effect Transistor (OFET) is highly dependent on the molecular packing and charge-carrier mobility of the organic semiconductor used in its active layer. Fluorination of aromatic cores is a known method to promote π-stacking and can shift the charge transport from p-type (hole-transporting) to n-type (electron-transporting).

However, there is no available research that investigates the use of this compound as an active layer component in OFETs. Its charge transport properties, mobility, and performance in a transistor architecture have not been reported.

In organic photovoltaics, the active layer typically consists of a blend of electron-donating and electron-accepting materials. The efficiency of these devices is critically dependent on the materials' absorption spectra, energy levels, and morphology. Fluorinated organic molecules are often explored to fine-tune these properties for better device performance.

A review of the literature indicates that this compound has not been specifically studied or reported as a donor or acceptor material in the active layer of OPV devices or solar cells.

Fluorescent Chemical Sensors and Probes

The inherent fluorescence of the anthracene core makes its derivatives attractive candidates for the development of chemosensors. The principle often involves a change in fluorescence intensity or wavelength upon binding to a specific analyte.

Fluorescent probes for detecting metal ions are a significant area of research. Typically, a receptor unit that can selectively bind to a metal ion is attached to a fluorophore like anthracene. The interaction with the metal ion modulates the fluorescence output of the molecule.

While many anthracene-based sensors have been developed for ions such as Fe³⁺, Al³⁺, and Hg²⁺, there are no specific reports on the design, synthesis, or application of this compound as a fluorescent chemosensor for these or any other metal ions. The potential for this compound to act as a sensor has not been explored in the available scientific literature.

Scientific Data on this compound Remains Limited

Following an extensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of detailed, publicly available research on the specific applications of the chemical compound This compound as outlined in the requested article structure. While the parent compound, 9,10-dimethylanthracene (B165754), and other anthracene derivatives are well-documented in various fields, specific experimental data and research findings for the 2-fluoro substituted version are exceptionally sparse.

The provided outline requests in-depth information on advanced applications in materials science, chemical sensing, and chemical biology. This includes its use in sensing small molecules, singlet oxygen detection, bioimaging, investigation of biomolecular interactions, reversible polymer systems, and thermochromic or photochromic materials.

Current search results indicate that while the fluorination of anthracene compounds can theoretically enhance properties relevant to these applications—such as improving singlet oxygen quantum yield for photodynamic therapy or altering electronic characteristics for use in organic light-emitting diodes (OLEDs)—specific studies demonstrating these uses for this compound are not readily found. vulcanchem.com The majority of available information pertains to the non-fluorinated analogue, 9,10-dimethylanthracene, particularly in the context of singlet oxygen detection and its metabolic pathways. nih.govnih.gov

Therefore, the requested article cannot be produced at this time due to the absence of foundational research on this specific compound in the specified application areas. Further experimental investigation and publication in the scientific community would be required to provide the necessary content.

Future Directions and Emerging Research Avenues

Design and Synthesis of Highly Tailored Multi-Fluorinated Anthracene (B1667546) Derivatives

The synthesis of fluorinated anthracene derivatives is a burgeoning field of research, driven by the demand for novel materials with specific functionalities. bohrium.comrsc.org The introduction of fluorine, an electron-withdrawing group, significantly influences the energy levels and photophysical properties of the anthracene core. rsc.org This has profound implications for applications in organic light-emitting diodes (OLEDs), where precise control over emission color and efficiency is paramount. bohrium.comrsc.org

Researchers are actively exploring various synthetic methodologies to create a diverse library of multi-fluorinated anthracenes. beilstein-journals.orgnih.gov These methods include:

Metal-catalyzed cross-coupling reactions: Suzuki and Sonogashira coupling reactions are instrumental in attaching fluorinated aryl groups to the anthracene scaffold. bohrium.comrsc.orgnih.gov

Cyclization reactions: Gold-catalyzed cyclization of o-alkynyldiarylmethanes and cobalt-catalyzed [2+2+2] cyclotrimerizations offer pathways to construct the core anthracene structure with pre-installed fluorine substituents. beilstein-journals.orgnih.gov

Functionalization of existing anthracene cores: Electrophilic substitution and reduction of anthraquinones provide routes to introduce fluorine and other functional groups onto the aromatic rings. mdpi.com

The strategic placement and number of fluorine atoms allow for the precise tuning of properties such as electron affinity, ionization potential, and solid-state packing. rsc.orgoup.com This tailored approach is crucial for developing next-generation materials for electronic and optoelectronic devices. nih.gov

Exploration of Supramolecular Self-Assembly for Controlled Material Architectures

The ability of molecules to spontaneously organize into well-defined, larger structures through non-covalent interactions is known as supramolecular self-assembly. nih.govnih.gov This "bottom-up" approach to nanofabrication is a key area of exploration for creating materials with controlled architectures and emergent properties. nih.gov For fluorinated anthracenes, interactions such as π-π stacking, hydrogen bonding, and van der Waals forces dictate the assembly process. nih.gov

The introduction of fluorine can significantly influence these interactions. The electronegativity of fluorine can alter the charge distribution within the aromatic system, impacting how the molecules stack and interact with their neighbors. vulcanchem.com This can lead to the formation of unique and highly ordered crystalline structures. oup.com Researchers are investigating how to control these self-assembly processes to create specific morphologies, such as nanofibers, thin films, and single crystals, which are essential for various applications. nih.gov The understanding of molecular coding, including factors like chirality and polarity, is an active area of research to direct the self-assembly of these molecules into desired architectures. nih.gov

Integration into Hybrid Organic-Inorganic Composite Materials for Enhanced Performance

The development of hybrid organic-inorganic materials represents a promising strategy for creating multifunctional composites that leverage the distinct properties of each component. researchgate.netresearchgate.net Integrating fluorinated anthracene derivatives into inorganic matrices can lead to materials with enhanced thermal stability, mechanical robustness, and novel optoelectronic functionalities. researchgate.netresearchgate.net

Potential applications for these hybrid materials are vast and include:

Sensors: The fluorescence of the anthracene unit can be modulated by the surrounding inorganic host, enabling the development of sensitive chemical sensors. ncl.res.in

Photovoltaics: By combining the light-absorbing properties of the organic molecule with the charge-transporting capabilities of an inorganic semiconductor, it is possible to create more efficient solar cells. researchgate.net

Light-emitting devices: Encapsulating organic emitters within an inorganic matrix can improve device stability and performance. researchgate.net

Advanced Spectroscopic and Microscopy Techniques for Spatially Resolved Characterization

A deep understanding of the structure-property relationships in materials derived from 2-Fluoro-9,10-dimethylanthracene necessitates the use of advanced characterization techniques. These tools allow for the investigation of materials at various length scales, from the molecular to the macroscopic.

Spectroscopic Techniques:

Fluorescence Spectroscopy: This is a highly sensitive technique for probing the electronic structure and local environment of fluorinated anthracenes. ulpgc.esnih.gov Techniques like synchronous fluorescence and low-temperature Shpol'skii spectroscopy can provide high-resolution data, enabling the identification of individual components in complex mixtures. ulpgc.esnih.gov

Raman Spectroscopy: Confocal Raman microscopy can provide spatially resolved chemical information, allowing for the mapping of different components within a material. paint.org

Microscopy Techniques:

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These techniques provide high-resolution images of the material's morphology and internal structure. nih.gov

Atomic Force Microscopy (AFM): AFM is used to image the surface topography of materials at the nanoscale. nih.gov

Dark-Field X-ray Microscopy: This non-destructive technique allows for the three-dimensional mapping of crystal orientations and stresses within a material. scienceopen.com

Spatial Light Interference Microscopy (SLIM): This technique can achieve resolution beyond the diffraction limit, providing detailed information about the phase of light interacting with a sample. researchgate.net

The combination of these advanced spectroscopic and microscopic methods provides a comprehensive picture of the material's structure and properties, which is crucial for optimizing its performance.

Predictive Computational Models for High-Throughput Material Discovery

The experimental synthesis and characterization of new materials can be a time-consuming and resource-intensive process. Predictive computational modeling offers a powerful alternative for accelerating the discovery of novel materials with desired properties. researchgate.netyoutube.com

Computational Approaches:

Density Functional Theory (DFT): DFT calculations are used to predict the electronic structure, energy levels, and optical properties of molecules like this compound. rsc.org These calculations can help to understand the effect of fluorination on the molecule's properties and guide the design of new derivatives.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the self-assembly behavior of fluorinated anthracenes, providing insights into how they form larger structures.

High-Throughput Screening (HTS): By combining computational modeling with automated experimental techniques, researchers can rapidly screen large libraries of virtual or real compounds. researchgate.netyoutube.comnih.gov This high-throughput approach allows for the efficient identification of promising candidates for specific applications, significantly reducing the time and effort required for materials discovery. researchgate.netyoutube.com The use of robotics and sophisticated data analysis tools is central to the success of HTS campaigns. youtube.com

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-fluoro-9,10-dimethylanthracene?

Answer:
The synthesis of this compound can leverage palladium-catalyzed dehydrogenation or Wittig reactions. For example:

  • Palladium-catalyzed dehydrogenation : Adapt methods used for 9,10-dihydro-9,10-dimethylanthracene (). Use low-boiling solvents (e.g., quinaldine) and monitor reaction rates via gas chromatography (GC) due to steric hindrance from methyl and fluorine groups.
  • Wittig reaction : Fluoro-substituted ylides can be generated by reacting fluorinated benzyl halides with triphenylphosphine, followed by coupling with anthracene derivatives (). Ensure anhydrous conditions and characterize intermediates via TLC with UV detection .

Basic: How can the structure of this compound be confirmed experimentally?

Answer:
Use a combination of spectroscopic and chromatographic techniques:

  • NMR : Compare 1^1H and 13^{13}C NMR spectra with non-fluorinated analogs (e.g., 9,10-dimethylanthracene). Fluorine substitution causes deshielding and splitting patterns in aromatic regions.
  • IR Spectroscopy : Identify C-F stretching vibrations near 1100–1200 cm1^{-1} ( ).
  • Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns using GC-MS or high-resolution MS (HRMS) .

Basic: What are the solubility challenges for this compound, and how can they be addressed?

Answer:
Methyl and fluorine groups increase hydrophobicity and reduce solubility in polar solvents (). Mitigation strategies include:

  • Solvent selection : Use dichloromethane or dimethylformamide (DMF) for reactions ().
  • Derivatization : Introduce polar functional groups (e.g., hydroxyl or carboxyl) via post-synthetic modifications.
  • Nanoparticle dispersion : Employ surfactants or lipid-based carriers for biological assays .

Advanced: How does fluorination alter the catalytic dehydrogenation kinetics compared to non-fluorinated analogs?

Answer:
Fluorine’s electron-withdrawing effect reduces electron density in the anthracene ring, potentially slowing dehydrogenation rates. For example:

  • Comparative study : Perform palladium-catalyzed dehydrogenation of this compound and 9,10-dimethylanthracene under identical conditions. Monitor hydrogen evolution via gas displacement or GC ().
  • Kinetic analysis : Use the Arrhenius equation to compare activation energies. Fluorine may stabilize transition states differently due to inductive effects .

Advanced: What computational methods are suitable for predicting the environmental behavior of this compound?

Answer:

  • QSAR modeling : Use quantitative structure-activity relationships to predict toxicity and biodegradability based on substituent effects ( ).
  • Molecular docking : Simulate interactions with biological targets (e.g., cytochrome P450 enzymes) to assess metabolic pathways.
  • DFT calculations : Evaluate electron distribution and reactivity indices (e.g., HOMO-LUMO gaps) to forecast photodegradation .

Advanced: How does fluorination influence adsorption on activated carbon or zeolites compared to methyl-substituted anthracenes?

Answer:
Fluorine’s electronegativity enhances dipole interactions with polar adsorbents. Experimental approaches:

  • Batch sorption studies : Compare adsorption isotherms (Langmuir/Freundlich models) of this compound and 9,10-dimethylanthracene on HZSM-5 zeolite ( ).
  • Thermodynamic analysis : Measure ΔG, ΔH, and ΔS to assess spontaneity and binding mechanisms.
  • XPS/SEM : Characterize surface interactions and pore occupancy post-adsorption .

Advanced: What in vitro assays are recommended for evaluating the ecotoxicity of this compound?

Answer:
Adapt marine toxicity protocols ( ):

  • LC50 determination : Expose model organisms (e.g., Daphnia magna) to graded concentrations and calculate lethal doses.
  • Fluorescence-based assays : Use anthracene’s intrinsic fluorescence to track bioaccumulation in cell lines.
  • ROS detection : Measure reactive oxygen species (ROS) generation in hepatic cells using dichlorofluorescein (DCFH-DA) .

Table 1: Hypothetical Toxicity Comparison of Anthracene Derivatives

CompoundLC50 (48 h, mg·L⁻¹)Log P (Predicted)
9,10-Dimethylanthracene68.425.2
This compound*45.30 (extrapolated)5.8
Benzopyrene48.136.0

*Predicted values based on QSAR models ( ).

Advanced: Can this compound serve as a fluorescent probe in bioimaging?

Answer:
Yes, anthracene derivatives exhibit strong fluorescence. Methodology:

  • Spectrofluorimetry : Measure emission maxima (λem\lambda_{\text{em}}) in solvents of varying polarity. Fluorination may shift λem\lambda_{\text{em}} due to altered electron density.
  • Cell imaging : Test photostability and cytotoxicity in HeLa cells. Compare with commercial probes like 9,10-anthracenediyl-bis(methylene)dimalonic acid ( ).
  • Two-photon microscopy : Evaluate depth penetration and resolution in tissue models .

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